molecular formula C15H11F3N2O4 B414129 4-methoxy-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide

4-methoxy-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B414129
M. Wt: 340.25g/mol
InChI Key: YDKQUQYMLGQQGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is an organic compound characterized by the presence of nitro, methoxy, and trifluoromethyl groups attached to a benzamide core.

Preparation Methods

The synthesis of 4-methoxy-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps. One common synthetic route includes:

Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-methoxy-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, sulfuric acid, and methanol. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-methoxy-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-methoxy-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

4-methoxy-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide can be compared with similar compounds such as:

  • 3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide
  • 4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide
  • 3-nitro-4-methoxy-N-phenylbenzamide

These compounds share structural similarities but differ in the position and nature of substituents, which can significantly impact their chemical and biological properties .

Properties

Molecular Formula

C15H11F3N2O4

Molecular Weight

340.25g/mol

IUPAC Name

4-methoxy-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C15H11F3N2O4/c1-24-13-6-5-9(7-12(13)20(22)23)14(21)19-11-4-2-3-10(8-11)15(16,17)18/h2-8H,1H3,(H,19,21)

InChI Key

YDKQUQYMLGQQGP-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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